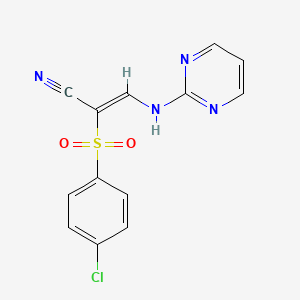

2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile (2CPSP2E) is a novel chemical compound with a wide range of applications in research and industry. It is a member of the sulfonylurea family of compounds, a group of compounds with a variety of applications in chemical synthesis, drug design, and medical research. 2CPSP2E has been studied extensively in recent years due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Molecular Structure and Photophysical Properties

Studies have explored the molecular structure and photophysical properties of acrylonitrile derivatives related to 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile. For instance, research on α,β-unsaturated acrylonitrile derivatives, similar in structure, has provided insights into their conformational and molecular structures, revealing strong π-π interactions and the influence of molecular interactions on self-assembly behaviors. Additionally, these studies have delved into the electrochemical and photophysical properties of the compounds, underscoring the role of solvent polarity and molecular structure in these properties. The frontier HOMO and LUMO energies, along with the gap energies of these compounds, have been reported, offering a foundation for understanding the electronic properties of related compounds like this compound (Percino et al., 2016).

Antimicrobial Properties

The antimicrobial potential of compounds structurally similar to this compound has been a significant focus of research. Novel pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moieties, sharing a resemblance in structure, have demonstrated notable antimicrobial activities, sometimes exceeding the effectiveness of reference drugs. The presence of sulfone groups in these compounds is a key factor in their antimicrobial efficacy (Alsaedi et al., 2019).

Heterocyclic Synthesis

Compounds structurally akin to this compound have been utilized in the synthesis of various heterocyclic derivatives, showcasing their versatility as precursors in organic synthesis. Research has demonstrated the synthesis of thienopyridines and other fused derivatives, highlighting the potential of these compounds in creating diverse molecular structures with potential biological activities (Harb et al., 2006).

Suzuki/Sonogashira Cross-Coupling Reactions

The use of pyrimidin-2-yl sulfonates, closely related to the compound , in Suzuki and Sonogashira cross-coupling reactions, has been documented. These reactions have enabled the efficient preparation of C2-functionalized pyrimidines and pyridines, showcasing the compound's potential utility in advanced organic synthesis and the development of various chemical entities (Quan et al., 2013).

Propiedades

IUPAC Name |

(Z)-2-(4-chlorophenyl)sulfonyl-3-(pyrimidin-2-ylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O2S/c14-10-2-4-11(5-3-10)21(19,20)12(8-15)9-18-13-16-6-1-7-17-13/h1-7,9H,(H,16,17,18)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVICGVEOQRBCT-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2628232.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)

![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)

![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)

![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)